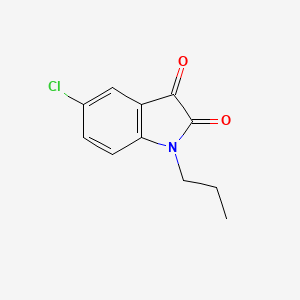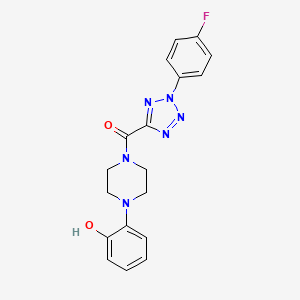
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17FN6O2 and its molecular weight is 368.372. The purity is usually 95%.
BenchChem offers high-quality (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research has been conducted on similar heterocyclic compounds, focusing on their synthesis and structural characterization. For example, a study on a novel bioactive heterocycle synthesized from piperidin-4-yl benzo[d]isoxazole demonstrated its antiproliferative activity. The compound's molecular structure was stabilized by inter and intra-molecular hydrogen bonds, and its solid-state interactions were analyzed using Hirshfeld surface analysis (Prasad et al., 2018).
Medicinal Chemistry and Drug Design
- Several studies have focused on the synthesis of compounds with potential medicinal applications. For instance, triazole analogues of piperazine have been synthesized and tested for their antibacterial activity against various pathogens (Nagaraj et al., 2018). Another study designed and synthesized β-carboline derivatives with selective anti-HIV-2 activity (Ashok et al., 2015).
Analytical Chemistry
- In the field of analytical chemistry, research has been conducted on the separation of similar compounds and their degradation products using techniques like micellar liquid chromatography (El-Sherbiny et al., 2005).
Pharmacology
- Compounds with similar structures have been evaluated for their pharmacological properties, including their interaction with various receptors. For example, studies have been done on the molecular interaction of antagonists with the CB1 cannabinoid receptor (Shim et al., 2002).
Antimicrobial Activity
- Research on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles demonstrated their promising antibacterial activities against various bacterial strains (Gadakh et al., 2010).
Crystallography and DFT Studies
- Crystallographic and computational studies have been conducted to understand the structural properties of similar compounds. A study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound provided insights into their molecular structures using density functional theory (DFT) (Huang et al., 2021).
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)tetrazol-5-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O2/c19-13-5-7-14(8-6-13)25-21-17(20-22-25)18(27)24-11-9-23(10-12-24)15-3-1-2-4-16(15)26/h1-8,26H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLJPDNHACHBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


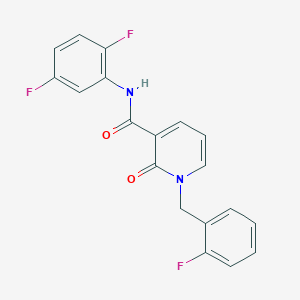
![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
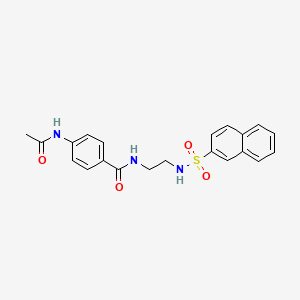
![6-Bromo-2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2994920.png)

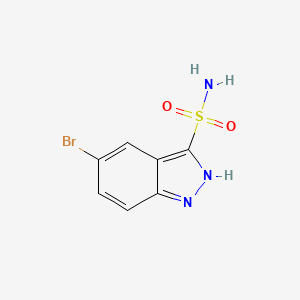
![ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2994924.png)
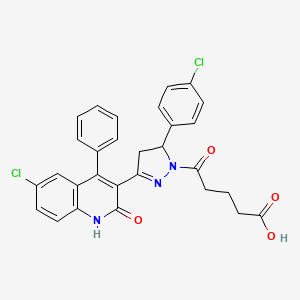


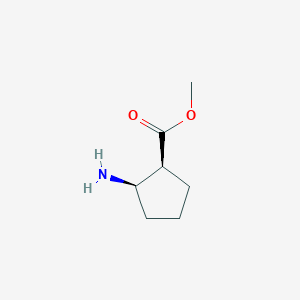
![1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2994931.png)
